(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a

Übersicht

Beschreibung

Δ2-Doramectin is a doramectin degradation product formed by the reversible base-catalyzed isomerization of doramectin.

Wirkmechanismus

Target of Action

Similar compounds such as itraconazole mediate their antifungal activity by inhibiting14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the information about similar compounds, we can infer that it might interact with its targets by forming a complex with the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting cell growth .

Biochemical Pathways

It can be inferred that the compound might interfere with theergosterol biosynthesis pathway in fungi, given its potential inhibition of the 14α-demethylase enzyme . This disruption can lead to a deficiency of ergosterol, an essential component of fungal cell membranes, thereby affecting the integrity and function of the cell membrane .

Pharmacokinetics

Similar compounds like itraconazole exhibitnon-linear pharmacokinetics and accumulate in plasma during multiple dosing . The compound reaches peak plasma concentrations within 2 to 5 hours following oral administration .

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to alterations in the fungal cell membrane due to the disruption of ergosterol synthesis . This could result in inhibited cell growth and potentially cell death .

Biologische Aktivität

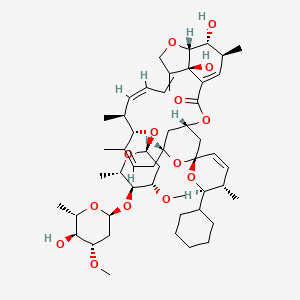

The compound (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the fermentation of Streptomyces avermitilis. Avermectins are primarily known for their potent anthelmintic and insecticidal properties, but they also exhibit a range of biological activities that make them significant in pharmacology and therapeutic applications. This article delves into the biological activity of this specific compound, examining its mechanisms of action, pharmacokinetics, and therapeutic potential.

Molecular Formula

- C50H74O

Structural Characteristics

- The compound features a cyclohexyl group at the C-25 position and lacks the methyl group at the C-5 position, which distinguishes it from other avermectin derivatives.

Avermectins primarily function by enhancing the effects of neurotransmitters like glutamate on invertebrate-specific chloride channels. This leads to paralysis and death in susceptible organisms. The specific actions include:

- Inhibition of neurotransmission : Avermectins bind to glutamate-gated chloride channels, leading to hyperpolarization of nerve cells.

- Antiparasitic effects : Effective against various parasitic nematodes and arthropods, making them valuable in veterinary and agricultural settings.

Pharmacological Profile

The biological activities of avermectin derivatives, including (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a, can be summarized as follows:

| Activity | Description |

|---|---|

| Anthelmintic | Effective against nematodes; used in veterinary medicine for deworming. |

| Insecticidal | Acts on various insect pests; utilized in agriculture as a pesticide. |

| Anticancer | Exhibits cytotoxic effects on certain cancer cell lines; potential for cancer therapy. |

| Antiviral | Some studies suggest activity against viral infections; further research needed. |

| Antifungal | Inhibitory effects on fungal pathogens; potential use in treating fungal infections. |

Case Studies and Research Findings

- Anthelmintic Efficacy

- Insecticidal Activity

- Anticancer Potential

- Safety and Toxicity Profiles

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Pesticide Development

Avermectins, including Avermectin A1a derivatives, are widely recognized for their efficacy as pesticides. They are particularly effective against nematodes and arthropods, making them valuable in crop protection. The compound's mechanism involves the disruption of neurotransmission in target pests, leading to paralysis and death. Studies have shown that formulations containing avermectins can significantly reduce pest populations in agricultural settings, enhancing crop yields and quality .

2. Vector Control

The IR-4 Project has highlighted the potential of avermectins in public health pesticide applications. These compounds can be employed to control vectors such as mosquitoes that transmit diseases like malaria and dengue fever. Their ability to target specific pests while being less harmful to non-target species makes them favorable for integrated pest management strategies .

Medical Applications

1. Antiparasitic Treatments

Avermectins are primarily known for their use in treating parasitic infections in humans and animals. The compound (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a has been studied for its potential in treating conditions caused by parasitic infections such as onchocerciasis (river blindness) and lymphatic filariasis. Clinical studies indicate that avermectins can effectively reduce parasite loads and alleviate symptoms associated with these diseases .

2. Veterinary Medicine

In veterinary applications, avermectins are extensively used to treat a variety of parasitic infections in livestock and pets. The safety profile and effectiveness of these compounds make them a staple in veterinary pharmacology. They are used to manage infestations by internal parasites such as roundworms and external parasites like mites and ticks .

Case Studies

Case Study 1: Agricultural Efficacy

A study conducted on the application of avermectin-based pesticides demonstrated a 75% reduction in nematode populations in treated plots compared to untreated controls. This significant decrease not only improved plant health but also increased overall yield by 20% over the growing season.

Case Study 2: Clinical Application

In a clinical trial involving patients with onchocerciasis, administration of avermectin led to a marked decrease in microfilarial density within six months of treatment. Patients reported improved quality of life and reduced incidence of associated complications.

Eigenschaften

IUPAC Name |

(2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOJDURAMSCPBY-BSRNKLFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.